
Methyl (4S)-4-methylhexanoate
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Overview
Description
Methyl (4S)-4-methylhexanoate is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Building Block in Organic Synthesis
Methyl (4S)-4-methylhexanoate serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its stereochemical configuration allows it to participate in asymmetric synthesis, leading to the formation of biologically active compounds.
Flavoring Agent
Due to its pleasant aroma, this compound is used as a flavoring agent in the food industry. Its fruity scent makes it suitable for enhancing the flavor profile of various food products.
Biological Studies
Research indicates that this compound may have potential applications in studying metabolic pathways due to its structural similarity to fatty acids. Its role in metabolic processes can provide insights into lipid metabolism and related disorders.
Case Study 1: Asymmetric Synthesis
A study published in Tetrahedron Letters demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of complex molecules. The research highlighted its effectiveness in increasing enantioselectivity during reactions, which is crucial for developing pharmaceuticals with specific biological activities.
Case Study 2: Flavor Profile Enhancement
In a study conducted by food scientists, this compound was incorporated into various food formulations to evaluate its impact on flavor enhancement. Results showed that it significantly improved the overall sensory profile of products, making it a valuable ingredient in the food industry.
Chemical Reactions Analysis
Stereoselective Alkylation
Methyl (4S)-4-methylhexanoate serves as a substrate for enantioselective alkylation. In one protocol:
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Reagents : LDA (lithium diisopropylamide), benzyl bromoacetate
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Conditions : THF, −78°C → 0°C
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Outcome : Forms (S)-adducts with >95% enantiomeric excess (ee) via chelation-controlled transition states .
Mechanistic Insight :
The reaction proceeds through deprotonation at the α-carbon, generating an enolate that reacts with electrophiles while retaining the (4S) configuration. Steric hindrance from the 4-methyl group directs facial selectivity .
Hydrogenation and Reduction
The ester undergoes catalytic hydrogenation to yield chiral alcohols:
Key Observation :
Hydrogenation preserves stereochemistry, while asymmetric reductions introduce adjacent chiral centers .
Ester Hydrolysis and Functionalization
Controlled hydrolysis enables access to carboxylic acids and derivatives:
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Basic Hydrolysis :
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Enzymatic Resolution :
Applications :
The acid is a precursor to bioactive molecules, including γ-amino acids like pregabalin .
Cross-Coupling Reactions
The ester participates in Pd-catalyzed couplings:
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Heck Reaction :
Mechanism :
Insertion of palladium into the C–H bond adjacent to the ester group facilitates coupling with alkenes or alkynes .
Lactonization
Intramolecular cyclization forms γ-lactones:
Stereochemical Control :
The 4-methyl group dictates ring-closing directionality, favoring a six-membered transition state .
Protection and Deprotection Strategies
Properties
CAS No. |
7492-90-2 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
methyl (4S)-4-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-7(2)5-6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
OTOLBWRSIUFKOJ-ZETCQYMHSA-N |
SMILES |
CCC(C)CCC(=O)OC |
Isomeric SMILES |
CC[C@H](C)CCC(=O)OC |
Canonical SMILES |
CCC(C)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.